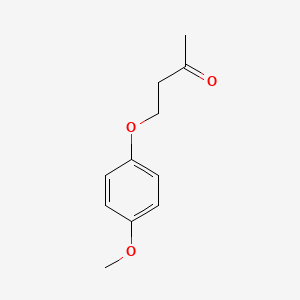

4-(4-Methoxyphenoxy)butan-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

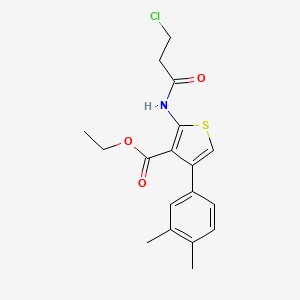

4-(4-Methoxyphenoxy)butan-2-one is a chemical compound that has recently attracted significant interest in various research fields. It has an intensely sweet, floral, fruity odor and a cherry-raspberry flavor at low concentrations .

Synthesis Analysis

This compound may be prepared by condensing acetone with anisaldehyde to yield anisylidene acetone and subsequent hydrogenation in the presence of a Pd catalyst . Another synthesis method involves re-fluxing a mixture of 4-(methoxy(phenyl)methyl)-2-methylphenol and 1-chloro-butan-2-one in dry distilled acetone .Molecular Structure Analysis

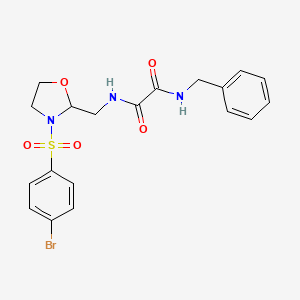

The molecular formula of this compound is C11H14O3. Its InChI code is 1S/C11H14O3/c1-9(12)7-8-14-11-5-3-10(13-2)4-6-11/h3-6H,7-8H2,1-2H3 .Chemical Reactions Analysis

The compound is prepared by condensing acetone with anisaldehyde to yield anisylidene acetone and subsequent hydrogenation in the presence of a Pd catalyst . The flow system produced a slightly lower yield of 4-(4-methoxyphenyl)butan-2-one than the corresponding batch synthesis .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 32.5-33.5°C . Its molecular weight is 194.23. The compound has a density of 1.046 g/mL at 25°C .作用机制

PMK glycidate does not have a specific mechanism of action since it is a precursor to the synthesis of various compounds. However, the compounds synthesized from PMK glycidate may have different mechanisms of action depending on their chemical structure and target.

Biochemical and Physiological Effects

PMK glycidate does not have any biochemical or physiological effects since it is a precursor to the synthesis of various compounds. However, the compounds synthesized from PMK glycidate may have different biochemical and physiological effects depending on their chemical structure and target.

实验室实验的优点和局限性

PMK glycidate has several advantages and limitations for lab experiments, including:

Advantages:

1. It is a stable and easily transportable compound.

2. It is relatively cheap compared to other precursors.

3. It can be easily synthesized in large quantities.

Limitations:

1. It is a controlled substance in many countries, making it difficult to obtain.

2. It is a precursor to the synthesis of illegal drugs, making it a target for law enforcement agencies.

3. It requires specialized equipment and expertise to handle safely.

未来方向

There are several future directions for the scientific research on PMK glycidate, including:

1. Development of new synthesis methods: Researchers can develop new synthesis methods for PMK glycidate that are more efficient and environmentally friendly.

2. Synthesis of new compounds: Researchers can synthesize new compounds from PMK glycidate that have potential applications in medicine, agriculture, and industry.

3. Analytical chemistry: Researchers can develop new analytical methods for the detection and quantification of PMK glycidate and its derivatives in various samples.

Conclusion

In conclusion, 4-(4-Methoxyphenoxy)butan-2-one, also known as PMK glycidate, is a chemical compound that has several scientific research applications. It is a precursor to the synthesis of various compounds, including pharmaceuticals and agrochemicals. PMK glycidate has several advantages and limitations for lab experiments, and there are several future directions for scientific research on this compound.

合成方法

PMK glycidate is synthesized from safrole, which is a natural compound obtained from the roots of the sassafras tree. The synthesis involves several steps, including isomerization, epoxidation, and hydrolysis. The final product is a white crystalline powder that is soluble in organic solvents.

科学研究应用

PMK glycidate has several scientific research applications, including:

1. Synthesis of pharmaceuticals: PMK glycidate is used as a precursor to the synthesis of various pharmaceuticals, including antibiotics, antihistamines, and anti-inflammatory drugs.

2. Synthesis of agrochemicals: PMK glycidate is used in the synthesis of agrochemicals, including herbicides, fungicides, and insecticides.

3. Analytical chemistry: PMK glycidate is used in analytical chemistry as a standard reference material for the analysis of various compounds.

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

属性

IUPAC Name |

4-(4-methoxyphenoxy)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(12)7-8-14-11-5-3-10(13-2)4-6-11/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQFRNATNHCYQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCOC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopentyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2790757.png)

![3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2790768.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790769.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2790771.png)